

Application Notes and Protocols for CHAPS Hydrate in 2D Gel Electrophoresis

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Compound of Interest		
Compound Name:	CHAPS hydrate	
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Introduction to CHAPS Hydrate in Proteomics

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely employed in proteomics for the solubilization and denaturation of proteins during two-dimensional gel electrophoresis (2D-PAGE). Its unique properties make it particularly effective for analyzing complex protein mixtures, including hydrophobic membrane proteins.[1][2] CHAPS is valued for its ability to break protein-protein interactions without significantly altering the native charge of the proteins, a critical aspect for the first-dimension separation by isoelectric focusing (IEF).[1][2] It possesses a high critical micelle concentration (CMC) of 6-10 mM and a small micellar molecular weight, which facilitates its removal during downstream analysis.[3]

These application notes provide detailed protocols and data on the use of **CHAPS hydrate** in 2D-PAGE for comprehensive proteomic analysis.

Data Presentation: Efficacy of CHAPS in Protein Solubilization

The choice of detergent is a critical factor in maximizing protein solubilization and achieving high-resolution 2D gel maps. The following tables summarize quantitative data from



comparative studies on the effectiveness of CHAPS and other detergents in solubilizing proteins for 2D-PAGE.

Table 1: Comparison of Detergents for Solubilization of Human Brain Proteins

Detergent Composition	Average Number of Detected Spots in 2D-GE (pH 3-10)	Standard Deviation
4% CHAPS	956	± 21
2% ASB-14	893	± 18
4% CHAPS + 2% ASB-14	1192	± 34

Data adapted from Martins-de-Souza et al., 2007.[4][5][6][7] This data indicates that a combination of CHAPS and the amidosulfobetaine detergent ASB-14 can significantly increase the number of resolved protein spots compared to using CHAPS alone, suggesting a synergistic effect in solubilizing a broader range of proteins.[4][5][6][7]

Table 2: Impact of Optimized Rehydration Buffer on Protein Spot Detection in Xenopus Egg Extract

Rehydration Buffer Composition	Number of Detected Spots
Standard Buffer (sRB): 8 M urea, 4% CHAPS, 0.5% ampholytes, 20 mM DTT	425
Optimized Buffer (oRB): 7 M urea, 2 M thiourea, 1.2% CHAPS, 0.4% ASB-14, 0.25% ampholytes, 43 mM DTT, 30 mM Tris	659

Data adapted from a study on optimizing 2DE protocols.[8] The results demonstrate that an optimized rehydration buffer containing a combination of CHAPS and ASB-14, along with other optimized components, can lead to a more than 50% increase in the number of detected protein spots.[8]



Experimental Protocols

Detailed methodologies for key experiments involving **CHAPS hydrate** in 2D-PAGE are provided below.

Protocol 1: Sample Preparation - Protein Solubilization

This protocol describes the preparation of a protein sample from cultured cells for 2D-PAGE using a CHAPS-based lysis buffer.

Materials:

- Phosphate-buffered saline (PBS)
- Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, 2% (v/v) carrier ampholytes, and protease inhibitors.
- Sonicator
- Microcentrifuge

Procedure:

- Harvest cultured cells by scraping and wash three times with ice-cold PBS.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Add 1 mL of ice-cold Lysis Buffer to the cell pellet.
- Resuspend the pellet by vortexing and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
- Sonicate the lysate on ice (e.g., three 10-second bursts) to shear DNA and reduce viscosity.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.
- Carefully collect the supernatant containing the solubilized proteins.



 Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay). The sample is now ready for isoelectric focusing.

Protocol 2: First Dimension - Isoelectric Focusing (IEF)

This protocol outlines the isoelectric focusing step using immobilized pH gradient (IPG) strips.

Materials:

- Protein extract from Protocol 1
- Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 2.8 mg/mL DTT, and a trace of bromophenol blue.
- Immobilized pH gradient (IPG) strips
- IPGphor system
- Mineral oil

Procedure:

- Dilute the protein sample to the desired concentration in the Rehydration Buffer.
- Apply the sample solution to the channels of the IPG strip holder.
- Place the IPG strips (gel side down) into the sample solution, ensuring no air bubbles are trapped underneath.
- Overlay with mineral oil to prevent evaporation.
- Rehydrate the strips for 12-16 hours at room temperature.
- Perform isoelectric focusing using a programmed voltage gradient (e.g., 250V for 20 min, 8000V for 2.5 h, then 8000V for a total of 20,000 V-hours).

Protocol 3: Second Dimension - SDS-PAGE



This protocol describes the equilibration of the IPG strips and the subsequent separation of proteins by molecular weight.

Materials:

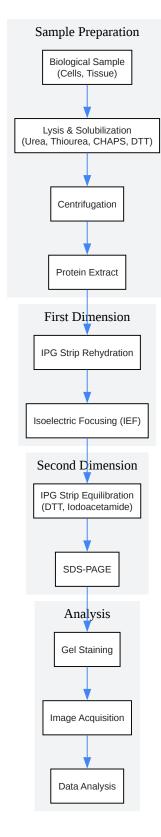
- Equilibrated IPG strips from Protocol 2
- Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2% (w/v) DTT.
- Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2.5% (w/v) iodoacetamide.
- SDS-PAGE gels
- SDS-PAGE running buffer
- Agarose sealing solution (0.5% agarose in SDS-PAGE running buffer with a trace of bromophenol blue)

Procedure:

- Incubate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.
 This step reduces the disulfide bonds in the proteins.
- Transfer the IPG strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation. This step alkylates the cysteine residues, preventing them from re-oxidizing.
- Rinse the IPG strip with SDS-PAGE running buffer.
- Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
- Seal the IPG strip in place using the warm agarose sealing solution.
- Run the SDS-PAGE gel at a constant voltage until the dye front reaches the bottom of the gel.
- Visualize the separated proteins by staining (e.g., Coomassie Brilliant Blue or silver staining).



Visualizations Experimental Workflow for 2D Gel Electrophoresis



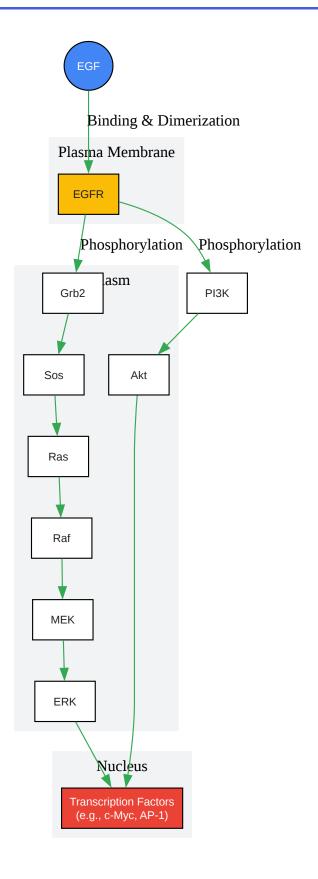


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Caption: Workflow of 2D Gel Electrophoresis.

EGFR Signaling Pathway in a Proteomics Context





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Caption: Simplified EGFR Signaling Pathway.



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